8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one: is a chemical compound known for its significant applications in medicinal chemistry, particularly as an antitumor agent. This compound belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-imidazole-4-carboxamide with phosphoryl chloride, followed by treatment with sodium azide to form the tetrazine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazotetrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its interactions with DNA and its potential to induce mutations. It serves as a model compound for understanding the mechanisms of DNA alkylation and repair .
Medicine: Medically, this compound is of great interest due to its antitumor properties. It is used in the development of chemotherapeutic agents, particularly for treating brain tumors like glioblastoma .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .
Wirkmechanismus
The mechanism of action of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one involves its ability to alkylate DNA. This compound interacts covalently with the nucleophilic sites within DNA, particularly the guanine residues. This alkylation leads to DNA strand breaks and ultimately results in the apoptosis of tumor cells .
Molecular Targets and Pathways:
DNA Alkylation: The primary target is the DNA, where the compound adds alkyl groups to the guanine bases.
Cell Cycle Arrest: The compound induces G2/M cell cycle arrest, preventing the proliferation of tumor cells.
Apoptosis: The alkylation of DNA triggers apoptotic pathways, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Temozolomide: Another imidazotetrazine with similar antitumor properties.
Mitozolomide: A related compound with a slightly different structure but similar mechanism of action.
Uniqueness: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H4ClN5O |
---|---|
Molekulargewicht |
185.57 g/mol |
IUPAC-Name |
8-chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C5H4ClN5O/c1-10-5(12)11-2-7-3(6)4(11)8-9-10/h2H,1H3 |
InChI-Schlüssel |
WUDTXRDBMSKXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N2C=NC(=C2N=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.